An In-depth Technical Guide to Z-Dab(Boc)-OH: Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Z-Dab(Boc)-OH: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH). This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, medicinal chemistry, and drug discovery.
Core Chemical Properties and Structure
Z-Dab(Boc)-OH is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). It is characterized by the presence of two orthogonal protecting groups: a benzyloxycarbonyl (Z) group at the α-amino position and a tert-butyloxycarbonyl (Boc) group at the γ-amino position. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and modification of either amino group.[1]
Chemical Structure
The structure of Z-Dab(Boc)-OH, with its distinct protecting groups, is crucial for its function in controlled, stepwise peptide synthesis.
Synonyms:
-
(2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid[2]
-
N-Cbz-N'-Boc-L-2,4-Diaminobutyric Acid[2]
-
Z-L-Dab(Boc)-Oh[2]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 49855-91-6 | [2] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | [2] |
| Molecular Weight | 352.38 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 198-200 °C (for Z-Dab(Boc)-OH DCHA salt) | [3] |
| Solubility | Slightly soluble in water | [3] |
| Density | 1.213 g/cm³ | [2] |
Experimental Protocols
The strategic use of Z-Dab(Boc)-OH in peptide synthesis hinges on reliable experimental protocols for its synthesis, incorporation into peptide chains, and subsequent deprotection steps.
Synthesis of Z-Dab(Boc)-OH
A common synthetic route to orthogonally protected Dab derivatives involves the Hofmann rearrangement of a protected glutamine precursor. For instance, N-α-Z-L-glutamine can be reacted with a hypervalent iodine reagent to yield N-α-Z-L-α,γ-diaminobutyric acid (Z-Dab-OH). The subsequent protection of the γ-amino group with a Boc group can be achieved by reacting Z-Dab-OH with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent system, typically a mixture of acetone and water, with the pH adjusted to 7.5-8 using a base like NaOH.
Solid-Phase Peptide Synthesis (SPPS) using Z-Dab(Boc)-OH
The incorporation of Z-Dab(Boc)-OH into a peptide sequence via SPPS follows a cyclical process of deprotection and coupling. The general workflow is outlined below.
SPPS Workflow for Z-Dab(Boc)-OH.
Protocol for Coupling:
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).[4]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Activation and Coupling: Z-Dab(Boc)-OH is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed.[4]
-
Washing: The resin is washed again with DMF to remove unreacted reagents. The cycle is repeated for the subsequent amino acids in the sequence.
Orthogonal Deprotection
The key advantage of Z-Dab(Boc)-OH lies in the differential lability of its protecting groups.[1]
-
Boc Group Removal: The Boc group is labile to acidic conditions and can be selectively removed using trifluoroacetic acid (TFA), typically in a solution with scavengers like triisopropylsilane (TIS) and water. This exposes the γ-amino group for further modification while the Z-protected α-amino group and the peptide backbone remain intact.[1][5]
-
Z Group Removal: The Z group is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or strong acids like HBr in acetic acid.[6]
Orthogonal Deprotection of Z-Dab(Boc)-OH.
Purification and Analysis
After cleavage from the resin, the crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
Application in Drug Development: Targeting the Caspase Signaling Pathway
A significant application of Z-Dab(Boc)-OH is in the design and synthesis of peptide-based enzyme inhibitors, particularly for proteases involved in critical signaling pathways. One such example is the development of inhibitors for caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death).
Caspase-Mediated Apoptosis
Caspases are key executioners in the apoptotic pathway. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate effector caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the dismantling of the cell. The dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[7]
The design of selective caspase inhibitors is a promising therapeutic strategy. Peptides containing Dab residues have been explored for this purpose, as the side chain of Dab can mimic the P2 residue of the natural caspase substrate. For example, pentapeptides incorporating Dab have been synthesized and shown to be potent inhibitors of caspase-2.[7]
Inhibition of Caspase Pathway by Dab-containing Peptides.
The use of Z-Dab(Boc)-OH allows for the precise incorporation of the Dab residue into the peptide sequence. The orthogonal protecting groups enable potential modifications to the γ-amino group to enhance binding affinity or other pharmacological properties of the inhibitor.
Conclusion
Z-Dab(Boc)-OH is a versatile and valuable building block for peptide synthesis, particularly in the context of drug discovery and development. Its orthogonal protecting groups provide the flexibility required for the synthesis of complex peptides and peptidomimetics. The application of Z-Dab(Boc)-OH in the design of enzyme inhibitors, such as those targeting the caspase signaling pathway, highlights its importance in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and applications, intended to aid researchers in their synthetic and medicinal chemistry endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Z-DAB(BOC)-OH | 3350-13-8 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
